2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid
Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C9H7BF6O3. This compound is characterized by the presence of methoxy and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is a type of boronic acid, which is often used in Suzuki-Miyaura coupling reactions . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
Boronic acids are known to be involved in various chemical reactions, including suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
Boronic acids are known to be involved in various chemical reactions, which can lead to the synthesis of new compounds .
Biochemical Analysis
Biochemical Properties
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, by binding to the carbohydrate moieties on these proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, such as serine proteases, and inhibit their activity by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of moisture and light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression . These temporal effects highlight the importance of proper storage and handling of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components. Therefore, careful consideration of dosage is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can be further processed and excreted . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . These interactions can affect the localization and activity of the compound, as well as its overall distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus by interacting with nuclear localization signals on proteins . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-4,6-bis(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2,4-Bis(trifluoromethyl)phenylboronic acid
Uniqueness: 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in forming carbon-carbon bonds under mild conditions .
Properties
IUPAC Name |
[2-methoxy-4,6-bis(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O3/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)10(17)18/h2-3,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKHHQLDEYHIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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